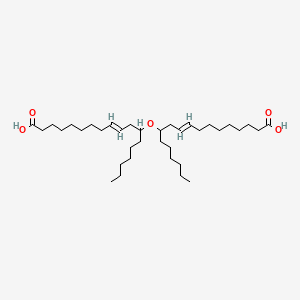

Ricinoleic acid dimer

Description

Structure

2D Structure

Properties

CAS No. |

79415-97-7 |

|---|---|

Molecular Formula |

C36H66O5 |

Molecular Weight |

578.9 g/mol |

IUPAC Name |

(E)-12-[(E)-17-carboxyheptadec-9-en-7-yl]oxyoctadec-9-enoic acid |

InChI |

InChI=1S/C36H66O5/c1-3-5-7-21-27-33(29-23-17-13-9-11-15-19-25-31-35(37)38)41-34(28-22-8-6-4-2)30-24-18-14-10-12-16-20-26-32-36(39)40/h17-18,23-24,33-34H,3-16,19-22,25-32H2,1-2H3,(H,37,38)(H,39,40)/b23-17+,24-18+ |

InChI Key |

MAWLNCDEZPYQQL-GJHDBBOXSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCC(OC(C/C=C/CCCCCCCC(=O)O)CCCCCC)C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O |

Synonyms |

RCL-AD ricinoleic acid dime |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Ricinoleic Acid Dimers and Oligomers

Direct Dimerization Strategies

Direct dimerization and oligomerization involve the self-condensation of ricinoleic acid molecules through ester linkages. This can be achieved through several catalytic approaches, each with distinct advantages and limitations regarding efficiency, selectivity, and environmental impact.

To overcome these challenges, solid acid catalysts have been investigated. For instance, tin(II) oxide (SnO) has been shown to be an efficient and recyclable catalyst for the oligomerization of ricinoleic acid. The average degree of polymerization can be controlled by adjusting the reaction time at a high temperature of 210°C. researchgate.net This method represents a greener alternative to traditional homogeneous acid catalysts.

| Catalyst System | Key Findings | Reference |

| Traditional Acids (e.g., p-toluenesulfonic acid, sulfuric acid) | Effective but cause equipment corrosion, byproduct formation, and product coloration. | nih.gov |

| Tin(II) Oxide (SnO) | An efficient and recyclable solid Lewis acid catalyst. | researchgate.net |

| The average polymerization degree of the resulting oligomer can be regulated by adjusting the reaction time at 210°C. | researchgate.net |

Enzyme-mediated synthesis, particularly using lipases, has emerged as a green alternative for polymer synthesis, offering mild reaction conditions and high selectivity, thereby avoiding many of the side reactions associated with chemical catalysis. researchgate.net

Lipases are effective biocatalysts for the self-polymerization of ricinoleic acid. researchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) (CAL), are frequently used to catalyze the esterification between the hydroxyl and carboxyl groups of ricinoleic acid molecules, leading to the formation of dimers and oligomers. mdpi.com This enzymatic approach can proceed under solvent-free conditions and at moderate temperatures (e.g., 50–80 °C). mdpi.com While lipases like CAL can utilize the secondary hydroxyl group of ricinoleic acid, other lipases with 1,3-positional selectivity, such as Rhizomucor miehei lipase (RML), are generally unable to use it as an acyl acceptor. mdpi.com In some reactions, the self-polymerization of ricinoleic acid can occur as a significant side-reaction when attempting to synthesize other structured lipids. mdpi.com

Optimizing the parameters of the biocatalytic system is crucial for maximizing the yield and controlling the selectivity of the dimerization process. Key factors include the choice of enzyme, temperature, water activity, and substrate molar ratios. researchgate.net For example, in the synthesis of pentaerythritol (B129877) monoricinoleate, specific strategies such as adjusting the substrate molar ratio (4:1, PE:RA) and using tert-butanol (B103910) as a solvent were employed to suppress the undesired dimerization of ricinoleic acid. researchgate.net The removal of water, a byproduct of esterification, is also critical. This is often achieved by using molecular sieves, which can significantly increase substrate conversion. researchgate.netacs.org In one study, increasing the amount of molecular sieves from 0 to 0.2 g raised the conversion of glycerol (B35011) from 71.96% to 86.78%. acs.org The reusability of the immobilized enzyme is another important factor for industrial viability, with some systems demonstrating stable activity over multiple cycles. researchgate.net

| Parameter | Effect on Dimerization/Oligomerization | Example | Reference |

| Enzyme Type | Selectivity depends on the lipase used. | Candida antarctica lipase (CAL) effectively catalyzes self-polymerization. | mdpi.com |

| Temperature | Affects reaction rate and enzyme stability. | Optimal temperatures are typically moderate, e.g., 50-80°C. | mdpi.com |

| Water Removal | Crucial for shifting equilibrium towards ester formation. | Molecular sieves are commonly used to adsorb water, increasing conversion. | researchgate.netacs.org |

| Substrate Ratio/Solvent | Can be used to suppress dimerization when it is an undesired side reaction. | A 4:1 molar ratio of pentaerythritol to ricinoleic acid in tert-butanol suppressed dimerization. | researchgate.net |

Ionic liquids (ILs), particularly Brønsted acidic ILs, have been developed as efficient and recyclable catalysts for the oligomerization of ricinoleic acid under solvent-free conditions. beilstein-journals.org These catalysts combine the advantages of homogeneous catalysis (high efficiency) and heterogeneous catalysis (ease of separation). beilstein-journals.org

A notable example is 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate (B84403) ([HSO₃-BDBU]H₂PO₄). beilstein-journals.orgnih.gov This IL effectively catalyzes the intermolecular dehydration esterification of ricinoleic acid. The proposed mechanism involves the IL's Brønsted acidic site activating the carbonyl group of one ricinoleic acid molecule. semanticscholar.orgbeilstein-journals.org Simultaneously, the hydroxyl group of a second molecule attacks this activated intermediate, leading to a tetrahedral intermediate which then dehydrates to form the dimer. semanticscholar.orgbeilstein-journals.org This process can continue to form higher oligomers. beilstein-journals.org

Optimization studies have shown that reaction parameters such as temperature, catalyst loading, and vacuum pressure are critical. For the [HSO₃-BDBU]H₂PO₄ catalyst, optimal conditions were found to be 190°C and a vacuum of 50 kPa. nih.govresearchgate.net Under these conditions, with a 15 wt% catalyst loading, an oligomer with an average degree of polymerization of 4 and an acid value of 51 mg KOH/g was obtained after 6 hours. beilstein-journals.orgnih.govresearchgate.net A key advantage of this system is the facile separation of the product from the catalyst, which is immiscible with the oligomer at room temperature and can be reused for multiple cycles with sustained activity. beilstein-journals.org Another IL, 1-butylsulfonic-3-methylimidazolium tosylate ([HSO₃-BMim]TS), has also been used, yielding an estolide with an acid value of 48 ± 2.5 mg KOH/g after 14 hours. beilstein-journals.org

| Ionic Liquid Catalyst | Reaction Conditions | Result (Oligomer) | Reference |

| [HSO₃-BDBU]H₂PO₄ | 15 wt% catalyst, 190°C, 50 kPa vacuum, 6 hours | Average oligomerization degree: 4; Acid value: 51 mg KOH/g | beilstein-journals.orgnih.govresearchgate.net |

| [HSO₃-BMim]TS | Not specified | Acid value: 48 ± 2.5 mg KOH/g after 14 hours | beilstein-journals.org |

Ricinoleic acid can be polymerized by direct heating, a process known as thermal polycondensation. google.com This method relies on high temperatures to drive the dehydration-esterification reaction without the need for a catalyst. However, direct heating can be a competing reaction during other processes, such as the dehydration of castor oil to create drying oils. google.com High temperatures (e.g., around 300°C) can lead to polymerization as a significant side reaction. google.com While feasible, thermal oligomerization can be less selective and require more energy compared to catalyzed methods, and the resulting polymer's molecular weight can greatly affect its properties. google.com

Enzyme-Mediated Synthesis Approaches

Controlled Oligomerization and Macromolecular Precursor Formation

The ability to control the degree of oligomerization—the number of ricinoleic acid units linked together—is crucial for tailoring the properties of the final product for specific applications. beilstein-journals.orgnih.gov Different applications require oligomers with different acid values, which is an indirect measure of the oligomerization degree. nih.gov For instance, a higher acid value indicates a lower degree of oligomerization.

Synthesis of Low-Poly Ricinoleates

The synthesis of low-poly ricinoleates, including dimers and short-chain oligomers, can be achieved through several catalytic approaches. Traditional methods often employ protonic acids like sulfuric acid or p-toluenesulfonic acid. google.com However, these can be difficult to separate from the product and may lead to undesirable side reactions. mdpi.com

More contemporary and efficient methods utilize catalysts that are more easily recovered and offer greater control over the reaction. These include:

Lewis Acids: Tin(II) 2-ethylhexanoate (B8288628) and solid Lewis acids like tin(II) oxide have been demonstrated as effective catalysts for the polymerization of ricinoleic acid. researchgate.netnih.gov

Ionic Liquids: Protonic acid ionic liquids have emerged as green and efficient catalysts. google.com They can be easily separated from the product by washing with water or by allowing the mixture to stand and separate into layers. google.com A notable example is the Brønsted acidic ionic liquid 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate ([HSO3-BDBU]H2PO4), which has been used to produce oligomeric ricinoleic acid under solvent-free conditions. beilstein-journals.orgnih.gov

Enzymatic Catalysis: Lipases, particularly from Candida antarctica (CALB), are used in biocatalytic processes to facilitate esterification under milder conditions, offering high selectivity. smolecule.commdpi.com This method is considered a "green" manufacturing route. mdpi.com

The degree of polymerization in these syntheses can often be controlled by adjusting reaction parameters such as temperature, reaction time, and the amount of catalyst used. beilstein-journals.orgresearchgate.net For example, using [HSO3-BDBU]H2PO4, the acid value of the oligomeric product can be regulated by changing the reaction time. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Catalytic Methods for Low-Poly Ricinoleate Synthesis

| Catalyst Type | Example(s) | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Lewis Acids | Tin(II) 2-ethylhexanoate, Tin(II) oxide | Efficient, Recyclable | Elevated temperatures (e.g., 210°C) |

| Ionic Liquids | [HSO3-BDBU]H2PO4 | Green, Recyclable, Solvent-free | ~190°C, vacuum |

| Enzymes (Lipases) | Candida antarctica lipase B (CALB) | Mild conditions, High selectivity, Green | ~70°C |

Derivatization for Polymeric Building Blocks

Ricinoleic acid dimers and oligomers serve as valuable precursors for the synthesis of more complex polymers. Their terminal hydroxyl and carboxyl groups, as well as the double bond within the fatty acid chain, provide reactive sites for further chemical modification. atamankimya.comceon.rs

One key strategy involves the derivatization of these oligomers to create building blocks for larger polymeric structures. For example, the terminal hydroxyl groups can be reacted with other molecules. A study demonstrated the incorporation of 10-undecenoic acid onto the hydroxyl end-group of oligo-ricinoleic acid using lipase catalysis. mdpi.com This introduces a terminal double bond, enabling further polymerization through free radical mechanisms. mdpi.com

Furthermore, ricinoleic acid oligomers can be used to synthesize polyester (B1180765) polyols. By controlling the molar mass through the addition of an initiator like diethylene glycol, polyols with desired properties can be created. ceon.rs These polyols are then used in the production of polyurethanes. researchgate.netresearchgate.net The process often involves sequential reactions of esterification, epoxidation of the double bond, cycloaddition with CO2, and subsequent polyaddition with a diamine. researchgate.net The properties of the final polyurethane, such as tensile strength and thermal stability, can be tailored by adjusting the average polymerization degree of the initial oligomeric ricinoleic acid. researchgate.net

Green Chemistry Principles in Dimer Synthesis

The synthesis of ricinoleic acid dimers and oligomers is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. nih.govgoogle.com This is driven by the fact that ricinoleic acid itself is a renewable raw material derived from castor oil. nih.gov

Key aspects of green chemistry applied to this synthesis include:

Use of Renewable Feedstocks: The primary raw material, ricinoleic acid, is sourced from castor oil, a non-edible vegetable oil, making it a sustainable alternative to petroleum-based chemicals. nih.govrsc.org

Catalyst Selection and Recyclability: There is a significant shift away from traditional corrosive and difficult-to-remove acid catalysts towards more environmentally friendly options. google.commdpi.com

Enzymatic Catalysis: Lipases operate under mild conditions (lower temperatures and near-ambient pressure) and are highly selective, reducing the formation of byproducts. mdpi.comcolab.ws These biocatalytic processes are often solvent-free, further minimizing environmental impact. mdpi.comcolab.ws

Ionic Liquids: These are considered "green solvents" and catalysts due to their low volatility, thermal stability, and ease of separation and recycling. rsc.orgresearchgate.net For instance, the ionic liquid [HSO3-BDBU]H2PO4 can be recovered and reused for multiple cycles with high catalytic activity. nih.gov

Solvent-Free Conditions: Many modern synthetic routes for ricinoleic acid oligomers are conducted without the use of solvents, which reduces waste and potential environmental pollution. beilstein-journals.orgnih.govufc.br

Process Efficiency: Research focuses on optimizing reaction conditions to achieve high yields and desired product specifications in shorter reaction times, as demonstrated in the synthesis using the [HSO3-BDBU]H2PO4 catalyst where a qualified product was obtained in 6 hours. beilstein-journals.org

The adoption of these green chemistry principles not only makes the production of ricinoleic acid dimers and oligomers more sustainable but also aligns with the growing demand for bio-based and biodegradable materials in various industries. beilstein-journals.orggoogle.com

Advanced Structural Elucidation and Characterization of Ricinoleic Acid Dimers and Oligomers

Spectroscopic Analysis for Higher-Order Structures

Spectroscopy is a cornerstone in the analysis of ricinoleic acid dimers and oligomers, providing fundamental insights into their covalent and three-dimensional structures. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, Raman), and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of ricinoleic acid oligomers in the solution state. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, enabling the confirmation of dimerization and the analysis of the resulting structural changes.

The assignment of stereoisomers is possible by analyzing the coupling constants (J-values) between adjacent protons. It is a well-established principle that the magnitude of the coupling constant for vicinal protons on a double bond is different for cis and trans isomers, with trans-couplings typically exhibiting larger values (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com While the primary linkage in the dimer is an ester bond, similar principles involving through-space correlations (using techniques like Nuclear Overhauser Effect Spectroscopy, NOESY) and through-bond correlations can help in assigning the relative configurations of the newly formed stereocenters. The complex mixture and flexibility of the fatty acid chains, however, can make unambiguous assignment challenging.

NMR is highly effective for monitoring the conversion of ricinoleic acid monomers into dimers and oligomers by observing changes in the chemical shifts of key functional groups. The esterification of the C-12 hydroxyl group is a primary indicator of dimer formation.

In ¹H NMR spectroscopy, this transformation is clearly observed by the disappearance of the proton signal corresponding to the hydrogen on the carbon bearing the hydroxyl group (C₁₂-H) and the appearance of a new signal at a downfield position. nih.gov

The methine proton adjacent to the hydroxyl group (H -C₁₂-OH) in the ricinoleic acid monomer typically appears around 3.6 ppm . nih.govmdpi.com

Upon formation of the ester linkage, this proton's chemical environment changes significantly, and its signal shifts downfield to approximately 4.8-4.9 ppm (H -C₁₂-O-C=O). nih.govmdpi.comauremn.org

Similarly, ¹³C NMR provides confirmation of the new ester bond. The carbonyl carbon of the estolide (dimer) linkage is typically observed around 173.2 ppm. auremn.org Advanced 2D NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, can show a correlation between the methine proton signal at ~4.9 ppm and the ester carbonyl carbon signal at ~173.2 ppm, definitively confirming the dimeric linkage. auremn.org The degree of oligomerization can also be estimated by comparing the integral ratios of the terminal methyl protons to the methine protons of the ester linkages. nih.gov

Table 1: Comparative ¹H NMR Chemical Shifts for Ricinoleic Acid Monomer vs. Dimer/Oligomer

| Functional Group | Monomer Chemical Shift (ppm) | Dimer/Oligomer Chemical Shift (ppm) | Observation |

|---|---|---|---|

| Methine proton at C-12 (H-C-OH) | ~ 3.6 nih.govmdpi.com | - | Signal disappears upon esterification. |

| Methine proton at C-12 (H-C-O-Ester) | - | ~ 4.8 - 4.9 nih.govmdpi.comauremn.org | New signal appears, confirming dimer linkage. |

| Olefinic protons (-CH=CH-) | ~ 5.25 - 5.57 mdpi.com | ~ 5.25 - 5.57 mdpi.com | Environment largely unchanged. |

| Methylene (B1212753) protons alpha to acid (-(C=O)-CH₂-) | ~ 2.3 mdpi.com | ~ 2.3 mdpi.com | Environment largely unchanged. |

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are rapid and effective methods for identifying the presence and changes of functional groups during the dimerization of ricinoleic acid.

The FTIR spectrum of the ricinoleic acid monomer is characterized by several key absorption bands:

A very broad band for the O-H stretch of the hydroxyl group and the carboxylic acid, typically seen between 3650 cm⁻¹ and 3100 cm⁻¹. researchgate.net

C-H stretching vibrations from methylene and methyl groups appear around 2926 cm⁻¹ and 2854 cm⁻¹. acs.org

A sharp peak for the C=O stretch of the carboxylic acid group is located around 1733-1710 cm⁻¹. acs.org

Upon dimerization, the most significant change is the formation of a new ester C=O bond and the consumption of a hydroxyl group. This leads to a modification in the FTIR spectrum, particularly in the O-H and C=O stretching regions. The broad O-H absorption band diminishes in intensity, and the C=O stretching band may broaden or shift as it now represents both the remaining terminal carboxylic acid groups and the newly formed internal ester linkages. Raman spectroscopy provides complementary information, particularly for the C=C double bonds and the C-C backbone structure. scielo.org.mx

Table 2: Key FTIR Vibrational Frequencies for Ricinoleic Acid and its Dimer

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Change Upon Dimerization |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3100 (Broad) researchgate.net | Decrease in intensity |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2926, 2854 acs.org | Largely unchanged |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1710 | Band broadens/shifts due to new ester C=O |

| Ester (-COO-) | C=O Stretch | ~1735 | New characteristic ester peak appears |

Mass spectrometry (MS) is a crucial technique for confirming the successful formation of dimers and higher-order oligomers by providing direct information on their molecular weights. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

For ricinoleic acid dimer, the expected molecular formula is C₃₆H₆₆O₅. Using electrospray ionization (ESI), the dimer is often observed as a sodium adduct [M+Na]⁺. For instance, a dimer by-product has been identified with an m/z of 615.4971, corresponding to the calculated value for [C₃₆H₆₆O₅Na]⁺. mdpi.com This confirms the covalent assembly of two ricinoleic acid units with the loss of one water molecule. The technique is also invaluable for identifying the presence of trimers, tetramers, and other oligomers in the product mixture by detecting their corresponding molecular ion peaks. mdpi.com Direct Exposure Probe–Mass Spectroscopy (DEP–MS) is another method that has been used to study dimer and oligomer acids. dss.go.th

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purity Assessment

A mixture of monomer, dimer, and various oligomers is typically produced during the synthesis. Chromatographic techniques are essential for separating these components and assessing the purity of the desired dimer fraction.

High-Performance Size-Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), is widely used to separate molecules based on their hydrodynamic volume. mdpi.comaocs.org This method effectively separates oligomers (trimers, tetramers), dimers, and unreacted monomers. The analysis often uses a mobile phase like chloroform (B151607) or tetrahydrofuran (B95107) and a refractive index (RI) detector. mdpi.comaocs.org

Adsorption chromatography, such as column chromatography over silica (B1680970) gel, is also employed for separation. aocs.org Different solvent systems can be used to selectively elute fractions with varying polarity. For example, a mixture of light petroleum and diethyl ether can be used to separate non-oxidized fatty acid methyl esters (FAMEs) from more polar oxidized and dimeric/oligomeric FAMEs. aocs.org The purity of the collected fractions can be subsequently verified by techniques like Thin-Layer Chromatography (TLC) or analytical HPLC. dss.go.thaocs.org

High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column and a mobile phase like acetonitrile (B52724)/water, is a powerful tool for purity assessment of the final product. nih.gov By comparing the retention time of the sample to a known standard, the purity can be accurately determined.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detector | Purpose |

|---|---|---|---|---|

| HPSEC / GPC | Polystyrene divinylbenzene (B73037) aocs.org | Tetrahydrofuran aocs.org or Chloroform mdpi.com | Refractive Index (RI) | Separation of oligomers, dimers, and monomers based on size. |

| Column Chromatography | Silica Gel aocs.org | Light petroleum / Diethyl ether (gradient) aocs.org | - (Fractions collected) | Preparative separation based on polarity. |

| HPLC | C18 Reversed-Phase nih.gov | Acetonitrile / Water nih.gov | Diode-Array Detector (DAD) | Purity assessment and quantification. |

High-Performance Liquid Chromatography (HPLC) for Component Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of the various components in a mixture of ricinoleic acid oligomers. aocs.org Normal-phase HPLC is particularly effective in separating the monomer, dimer, trimer, and higher molecular weight species based on their polarity. aocs.orgmdpi.com

In a typical setup, a silica column is employed with a non-polar mobile phase. For instance, a common mobile phase consists of a mixture of hexane, 2-propanol, and acetic acid (e.g., in a 95/5/0.4 v/v/v ratio). mdpi.com The separation mechanism relies on the interaction of the polar functional groups (carboxyl and hydroxyl) of the analytes with the stationary phase. The monomer (ricinoleic acid), being the most polar, has the longest retention time, while the dimer and subsequent oligomers, with ester linkages masking some of the polar groups, elute earlier.

The use of a Diode-Array Detector (DAD) allows for the identification and quantification of ricinoleic acid and its derivatives. nih.gov Research has shown that HPLC can effectively monitor the progress of polymerization reactions, showing a reduction in the peak area corresponding to monomers and dimers as peaks representing tetramers and larger multimers grow. mdpi.com This technique allows for the conversion of chromatographic peak areas into weight percentages, providing a quantitative compositional analysis of the oligomer mixture. mdpi.com

Table 1: Example HPLC Method for Ricinoleic Acid Oligomer Analysis This table is representative of typical HPLC conditions reported in the literature.

| Parameter | Condition | Source |

| Mode | Normal Phase | mdpi.com |

| Column | Silica-based (e.g., Sunfire silica, 5µm, 4.6 x 250 mm) | mdpi.com |

| Mobile Phase | Hexane/2-propanol/acetic acid (95/5/0.4, v/v/v) | mdpi.com |

| Flow Rate | 0.8 mL·min⁻¹ | mdpi.com |

| Temperature | Ambient (e.g., 22 °C) | mdpi.com |

| Detection | Diode-Array Detector (DAD) or Refractive Index (RI) | nih.gov |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight (MW) and molecular weight distribution of ricinoleic acid oligomers and polymers. psu.edu This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher oligomers) cannot penetrate the pores of the column's stationary phase as deeply and thus travel a shorter path, eluting earlier than smaller molecules (monomers and dimers). psu.edu

GPC analysis is crucial for characterizing the products of ricinoleic acid polymerization. For example, in lipase-catalyzed esterification, GPC chromatograms show a clear distinction between monomer, dimer, and trimer peaks. mdpi.com As the reaction proceeds to form higher oligomers, the GPC profile shifts towards higher molecular weights, and the polydispersity index (PDI), a measure of the broadness of the molecular weight distribution, may change. mdpi.com For instance, one study reported an increase in PDI from 1.05 to 1.12 during a modification reaction. mdpi.com

The technique is used to determine key parameters such as the number-averaged molecular weight (Mn) and weight-averaged molecular weight (Mw), which are critical for defining the physical properties of the resulting polymer. psu.edu

Table 2: GPC Analysis of Ricinoleic Acid Polymerization This table presents illustrative data based on findings from polymerization studies.

| Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Predominant Species | Source |

| Initial Reactants | ~300 | ~310 | ~1.03 | Monomer | psu.edunih.gov |

| Early Reaction | ~600 | ~650 | ~1.08 | Dimer, Monomer | mdpi.com |

| Final Polymer | 4026 | 4429 | 1.10 | Polyricinoleic acid | nih.gov |

X-ray Diffraction and Scattering Studies for Solid-State Arrangement

X-ray diffraction (XRD) and scattering techniques provide fundamental insights into the solid-state arrangement of molecules, including how ricinoleic acid dimers pack in a crystalline lattice. While a high-resolution crystal structure specifically for the this compound is not widely published, valuable information can be inferred from studies on closely related hydroxy fatty acids, such as (R)-9-hydroxystearic acid. mdpi.comsemanticscholar.org

These studies reveal that hydroxy fatty acids tend to form dimers through hydrogen bonding between their carboxylic acid groups. semanticscholar.org The resulting dimers then arrange themselves in a head-to-tail fashion. mdpi.com This arrangement facilitates the formation of extended hydrogen bond networks involving the hydroxyl groups located along the alkyl chains, connecting the dimers into layers. mdpi.comsemanticscholar.org

Single-crystal X-ray diffraction on (R)-9-hydroxystearic acid showed a non-centrosymmetric triclinic (P1) space group. mdpi.com The molecules form dimers that are further interconnected by hydrogen bonds between the mid-chain hydroxyl groups, creating undulated layers. mdpi.com This layered structure, with bilayers packed into stacks, is a common motif for long-chain fatty acids and is expected to be a relevant model for the solid-state packing of ricinoleic acid dimers. mdpi.com

Table 3: Representative Crystallographic Data for a Hydroxy Fatty Acid Analogue ((R)-9-Hydroxystearic Acid)

| Parameter | Value (at 100 K) | Source |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P1 | mdpi.com |

| a (Å) | 5.25 | mdpi.com |

| b (Å) | 8.85 | mdpi.com |

| c (Å) | 47.45 | mdpi.com |

| α (°) ** | 90.18 | mdpi.com |

| β (°) | 90.45 | mdpi.com |

| γ (°) ** | 99.40 | mdpi.com |

| Key Feature | Head-to-tail dimer arrangement | mdpi.comsemanticscholar.org |

Conformational Analysis and Intermolecular Interactions

The conformation of ricinoleic acid dimers and the nature of their intermolecular interactions are dominated by hydrogen bonding. The presence of both a hydrogen bond donor (hydroxyl group) and a donor/acceptor pair (carboxylic acid group) dictates the self-assembly of these molecules. researchgate.netresearchgate.net

Conformational analysis, often supported by computational modeling and spectroscopic methods like NMR, reveals how the flexible alkyl chains adapt to facilitate optimal intermolecular bonding. researcher.life In the formation of a dimer via esterification, one ricinoleic acid molecule acts as the alcohol and the other as the carboxylic acid. The resulting dimer still possesses a free carboxylic acid group and a free hydroxyl group, allowing for further oligomerization or for specific interactions with other molecules.

The strong intermolecular forces, primarily hydrogen bonds, significantly influence the physical properties of materials derived from ricinoleic acid dimers, such as polyamides, affecting their melting points and mechanical strength. nih.gov

Hydrogen bonding is the defining intermolecular interaction in aggregates of ricinoleic acid and its dimers. researchgate.net Two primary types of hydrogen bonds occur:

Carboxylic Acid Dimerization: Two carboxylic acid groups interact to form a stable, cyclic dimer structure. This is a very common and strong interaction for fatty acids.

Hydroxyl Group Chaining: The hydroxyl group on the 12th carbon of the ricinoleic acid backbone can form hydrogen bonds with hydroxyl or carboxyl groups of neighboring molecules. researchgate.net

In the solid state, these interactions create extensive networks. X-ray diffraction studies on similar molecules show that after the initial carboxylic acid dimerization, the dimers align in a way that allows for the formation of long, unidirectional chains of hydrogen bonds linking the hydroxyl groups of adjacent dimers. semanticscholar.org This "head-tail" ordering results in highly organized, layered structures. mdpi.com This cooperative hydrogen bonding leads to the unusually high viscosity of ricinoleic acid-based materials and is fundamental to their ability to form stable gels and polymers. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of Ricinoleic Acid Dimers

Esterification and Transesterification Reactivity of Dimeric Units

The formation of the ricinoleic acid dimer is itself an esterification process, where the hydroxyl group of one ricinoleic acid molecule reacts with the carboxyl group of another. scispace.comsmolecule.com This fundamental reaction can be extended, allowing the dimer to undergo further esterification or transesterification, leading to the formation of higher-order oligomers and polymers. atamanchemicals.comatamankimya.com The carboxyl and hydroxyl groups remaining on the dimeric unit are key to this reactivity. atamanchemicals.com

The process can be catalyzed by various agents, including protic and Lewis acids, or carried out under thermal conditions. smolecule.com For instance, heating ricinoleic acid at elevated temperatures (e.g., 190°C) can produce a mixture of dimers and other oligomers. smolecule.com More controlled polymerization can be achieved using specific catalysts like Tin(II) 2-ethylhexanoate (B8288628) or specialized Brønsted acidic ionic liquids, which facilitate the reaction under optimized temperature and vacuum conditions. smolecule.com The general mechanism involves the catalyst activating the carbonyl group of the carboxylic acid, which leads to a tetrahedral intermediate upon nucleophilic attack by a hydroxyl group, followed by dehydration to form a new ester linkage. smolecule.com

Enzymatic methods, particularly using lipases, offer a milder and highly selective alternative for esterification, favoring dimer formation under gentle conditions. smolecule.com The reactivity of the dimer allows it to act as a building block; the remaining functional groups can undergo further esterification, extending the polymer chain and forming what are known as estolides. atamankimya.com

Functionalization of Hydroxyl and Carboxyl Groups

The terminal carboxyl and secondary hydroxyl groups on the this compound are primary sites for chemical modification, enabling the synthesis of a diverse array of derivatives. These functional groups allow the dimer to act as a bifunctional or polyfunctional monomer in various polymerization reactions. atamanchemicals.comatamankimya.com

Hydroxyl Group Reactions: The secondary hydroxyl group can undergo a variety of chemical transformations common to alcohols. These include:

Esterification: As noted, this is a key reaction for creating higher-order estolides or for end-capping the molecule with other functional groups. atamankimya.commdpi.com For example, the hydroxyl group can be reacted with dodecanoyl chloride or used to initiate the ring-opening polymerization of other monomers like polylactic acid. chemrxiv.org

Alkoxylation: This reaction introduces ether linkages.

Halogenation: The hydroxyl group can be replaced with a halogen. mdpi.com

Acetylation: The hydroxyl group can be converted to an acetate (B1210297) ester. chemrxiv.org

Carboxyl Group Reactions: The carboxylic acid moiety is also a versatile reaction site.

Amidation: Reaction with amines leads to the formation of polyamides. Dimer acids are widely used as the diacid component in polycondensation reactions with various diamines to produce polyamides with unique properties like flexibility and heat resistance. semanticscholar.org

Reduction: The carboxyl group can be reduced to an alcohol, transforming the dimer into a diol, which is a key precursor for polyurethane and polyester (B1180765) synthesis.

Esterification: The carboxyl group readily reacts with alcohols to form esters, allowing for the creation of various ester derivatives or for incorporation into polyester chains. google.com

These functionalization pathways are crucial for tailoring the properties of the final products, such as adjusting the hydrophobicity, reactivity, and thermal stability of the resulting polymers. chemrxiv.org

Reactions at the Olefinic Moiety of this compound

The this compound contains two carbon-carbon double bonds (olefinic moieties), which provide additional sites for chemical modification. These sites allow for reactions that can alter the saturation of the backbone or introduce new functional groups.

Epoxidation: The double bonds within the dimer can be converted into oxirane (epoxide) rings. The epoxidation of castor oil and ricinoleic acid is a well-established process, and this chemistry is applicable to the dimer. mdpi.com The mechanism involves the replacement of the double bond with an oxirane ring, a reaction that can be carried out using peroxy acids. researchgate.netresearchgate.net These epoxidized dimers can then be used in subsequent reactions. The highly reactive epoxy groups can react with the dimer's own hydroxyl or carboxyl groups or with other nucleophiles like polyamines or polycarboxylic acids to form cross-linked networks. researchgate.netgoogle.com This pathway is instrumental in creating complex polymer architectures like penetrating polymer networks (PPNs). google.comgoogle.com

Hydrogenation: The double bonds can be saturated through hydrogenation, typically using a metal catalyst. This process converts the unsaturated dimer into a fully saturated analogue. researchgate.net For example, a product known as "Hydrogenated Castor Oil Dimer Dilinoleate" is produced through the hydrogenation of the corresponding dimer, resulting in a more stable, solid material. ferwer.comechemi.com Hydrogenation improves the oxidative stability and raises the melting point of the material, making it suitable for applications where these properties are desired. researchgate.net The process is often conducted over nickel or palladium catalysts at elevated temperatures and pressures. mdpi.com

Oxidation: Besides epoxidation, the olefinic moiety can undergo oxidative cleavage. Under harsh conditions, oxidation can break the carbon chain at the double bond, leading to the formation of shorter-chain dicarboxylic acids and other fragments. atamanchemicals.commdpi.com For instance, the cleavage of ricinoleic acid is a known route to producing sebacic acid. atamanchemicals.com This type of reaction can fundamentally alter the structure of the dimer.

Polymerization Initiation: The double bonds in the this compound can act as sites for polymerization. Free radical polymerization can be initiated at these unsaturated sites, typically using a peroxide initiator, to create cross-links between adjacent dimer molecules. google.comgoogle.com This is a key mechanism for transforming linear or branched estolide prepolymers into cross-linked elastomeric materials. google.com Additionally, the dehydration of ricinoleic acid can produce conjugated dienes, which can then undergo Diels-Alder cycloaddition reactions to form cyclic dimers. researchgate.net This reaction is a predominant mechanism for the molecular growth of dienoic acids and represents another pathway for polymerization involving the olefinic moiety. researchgate.net

Polymerization Mechanisms Involving Dimeric Units

Ricinoleic acid dimers are valuable bio-based monomers for synthesizing a variety of polymers, most notably polyesters, polyamides, and polyurethanes. The presence of at least two reactive functional groups (carboxyl and hydroxyl) allows them to participate in step-growth polymerization. atamanchemicals.comatamankimya.com

Estolide Formation: The most direct polymerization pathway for ricinoleic acid and its dimer is self-condensation to form estolides. An estolide is an oligo- or polyester formed by linking hydroxy fatty acids via ester bonds. The reaction involves the esterification of the secondary hydroxyl group of one unit with the carboxylic acid group of another. researchgate.netgerli.com This process can be continued to build up dimers, trimers, and higher molecular weight polyesters (polyricinoleic acid). smolecule.comgoogle.com The reaction can be catalyzed thermally, by acids, or enzymatically. smolecule.comgoogle.com The resulting estolides are valued as biolubricants and cosmetic ingredients. gerli.com

Polycondensation: this compound, often referred to as a "dimer acid," is a key building block in polycondensation reactions to form various commercially important polymers.

Polyesters: The dimer can be reacted with diols or polyols to create polyesters. Alternatively, the dimer itself, possessing both hydroxyl and carboxyl functionality, can undergo self-polycondensation. ceon.rs By controlling the reaction conditions and the use of co-monomers (like diethylene glycol as an initiator), polyester polyols with specific molecular weights and properties can be synthesized. ceon.rs These polyesters are often used as soft segments in other polymers, such as polyurethanes.

Polyamides: Dimer acids are reacted with diamines in a polycondensation reaction to form polyamides. semanticscholar.org These bio-based polyamides exhibit properties such as good thermal stability and flexibility, making them useful as hot-melt adhesives and in other specialty applications. mdpi.com

Polyurethanes: The this compound can be converted into a polyester polyol, which then reacts with diisocyanates to form polyurethanes. ocl-journal.orgresearchgate.net These polyurethanes often exhibit a desirable microphase-separated morphology, leading to thermoplastic elastomers with distinct soft (from the dimer polyol) and hard (from the isocyanate and chain extender) segments. ocl-journal.orgmdpi.com

The following table summarizes the key reactive sites on the this compound and the primary transformations and products associated with them.

| Reactive Site | Transformation Pathway | Resulting Product/Polymer Type |

| Carboxyl Group | Esterification, Amidation, Reduction | Polyesters, Polyamides, Diols |

| Hydroxyl Group | Esterification, Etherification | Estolides, Polyesters, Ethers |

| Olefinic Moiety | Hydrogenation, Epoxidation, Free Radical Polymerization | Saturated Dimers, Epoxidized Dimers, Cross-linked Polymers |

Role in Cross-linking and Branching in Polymer Networks

This compound, a dicarboxylic acid derived from the intermolecular esterification of two ricinoleic acid molecules, serves as a crucial building block in the synthesis of complex polymer networks. Its bifunctional nature, possessing two terminal carboxylic acid groups, allows it to act as a monomer for step-growth polymerization, leading to the formation of polyesters and polyamides. ontosight.airesearchgate.net The structure of the dimer is fundamental to its role in creating both linear chain extensions and, in conjunction with other polyfunctional monomers, sophisticated cross-linked and branched architectures.

The long C36 aliphatic backbone of the this compound imparts significant flexibility to the resulting polymer chains. When incorporated into polymer networks, these long, dangling side chains are known to act as internal plasticizers. psu.edu This plasticizing effect reduces the glass transition temperature (Tg) of the polymer and can prevent crystallization, even at low temperatures. psu.edu This characteristic is particularly valuable in the formulation of elastomers and flexible coatings. psu.eduresearchgate.net

In the formation of polyester and polyurethane networks, ricinoleic acid dimers and their subsequent oligomers (estolides) function as key intermediates. researchgate.netgoogle.com For instance, they can be reacted with polyols, such as trimethylolpropane (B17298) or glycerol (B35011), to create polyester polyols. psu.edu These polyols, which possess multiple hydroxyl groups, can then be cross-linked with diisocyanates to form polyurethane networks. researchgate.netmdpi.com The this compound itself can be considered a difunctional unit that enables chain extension. When combined with reactants of functionality greater than two (e.g., glycerol, a triol), branching points are introduced into the polymer structure. The density of these cross-links can be controlled by adjusting the ratio of the dimer to the polyfunctional cross-linking agent, which in turn modulates the mechanical properties of the final material, such as hardness, tensile strength, and swelling behavior. psu.edumdpi.comresearchgate.net

The process can be visualized as the ricinoleic acid dimers forming linear or lightly branched prepolymers, which are then interconnected by a cross-linking agent. For example, in polyurethane systems, the isocyanate groups react with the hydroxyl end-groups of the polyester polyols derived from ricinoleic acid dimers, creating a durable, three-dimensional thermoset structure. researchgate.netmdpi.com The resulting network's properties are a direct consequence of the interplay between the flexible, hydrophobic aliphatic chains of the dimer and the density of the urethane (B1682113) or ester cross-links. psu.edu

Mechanistic Investigations of Dimerization Processes

The formation of ricinoleic acid dimers from monomers primarily occurs through intermolecular esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another. nih.gov The investigation into the mechanisms of this transformation reveals distinct pathways depending on the catalytic conditions employed, which can be broadly categorized as acid-catalyzed and enzyme-catalyzed processes.

Acid-Catalyzed Dimerization:

Acid catalysts are commonly used to promote the esterification of ricinoleic acid. The mechanism, particularly with Brønsted acidic ionic liquids, has been described as a multi-step process. nih.gov

Activation of the Carbonyl Group: The process initiates with the protonation of the carbonyl oxygen of a ricinoleic acid molecule by a Brønsted acid (H+). This activation step increases the electrophilicity of the carbonyl carbon. nih.govjst.go.jp

Nucleophilic Attack: The hydroxyl group of a second ricinoleic acid molecule acts as a nucleophile and attacks the activated carbonyl carbon. nih.govjst.go.jp This attack leads to the formation of a key tetrahedral intermediate. nih.govjst.go.jpvulcanchem.combeilstein-journals.org

Dehydration: The tetrahedral intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable ester linkage. Subsequent deprotonation regenerates the acid catalyst and yields the this compound. nih.gov

This process can continue, with the dimer reacting with further ricinoleic acid molecules to form trimers and higher oligomers (estolides). nih.gov The reaction conditions, such as temperature, catalyst concentration, and the removal of water, significantly influence the degree of oligomerization. nih.gov While the Diels-Alder reaction has been proposed for the dimerization of some unsaturated fatty acids, particularly in clay-catalyzed systems, recent studies suggest this mechanism is less likely for monounsaturated fatty acids like ricinoleic acid. Instead, a mechanism involving the formation of carbonium ions is considered more plausible in these specific systems. mdpi.com

Enzyme-Catalyzed Dimerization:

Lipases, particularly from sources like Candida antarctica, are effective biocatalysts for the dimerization of ricinoleic acid under milder conditions. researchgate.netjst.go.jpcsic.es The enzymatic mechanism follows a different pathway involving the enzyme's active site.

Interfacial Activation: Lipases exhibit a phenomenon known as interfacial activation, where the enzyme's active site becomes accessible at a lipid-water interface. acs.org

Acyl-Enzyme Intermediate Formation: The catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues) in the lipase's active site is central to the reaction. The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the ricinoleic acid's carboxylic group, forming a tetrahedral intermediate. This intermediate then collapses, releasing glycerol (if starting from castor oil) or water and forming a covalent acyl-enzyme intermediate. acs.org

Nucleophilic Attack by Second Substrate: The hydroxyl group of a second ricinoleic acid molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate. acs.org

Product Release: This intermediate breaks down, releasing the this compound from the active site and regenerating the enzyme for the next catalytic cycle. acs.org

Strategies such as using an excess of a polyol substrate can be employed to suppress the self-dimerization of ricinoleic acid when the desired product is a polyol ester. beilstein-journals.org

Below is a table summarizing research findings on the synthesis of oligomeric ricinoleic acid using a Brønsted acidic ionic liquid catalyst, which illustrates the formation of dimers and oligomers under specific conditions.

| Parameter | Condition | Resulting Acid Value (mg KOH/g) | Average Degree of Oligomerization | Reference |

| Temperature | 190 °C | 51 | 4 | nih.gov |

| Catalyst Loading | 15 wt % | 51 | 4 | nih.gov |

| Vacuum Pressure | 50 kPa | 51 | 4 | nih.gov |

| Reaction Time | 6 hours | 51 | 4 | nih.gov |

Theoretical and Computational Chemistry of Ricinoleic Acid Dimers

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules like the ricinoleic acid dimer. acs.org DFT methods are favored for their balance of computational cost and accuracy, making it feasible to calculate a wide range of molecular properties. researchgate.netnih.gov

DFT calculations typically begin with geometry optimization, which finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. From this optimized structure, a variety of electronic properties can be determined:

Electron Distribution and Partial Charges: DFT can map the electron density, revealing how charge is distributed across the dimer. This is crucial for identifying electrophilic and nucleophilic sites, which are key to the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It highlights regions of positive and negative potential, indicating sites that are susceptible to electrostatic interactions and chemical attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical hardness.

These calculations provide a static, gas-phase picture of the molecule's fundamental electronic characteristics, which forms the basis for understanding its behavior in more complex environments.

Table 1: Representative Molecular Properties of a this compound Calculated via DFT (Note: This table presents theoretical data types derived from typical DFT calculations on organic molecules, as specific experimental or published computational values for this compound are not broadly available.)

| Property | Description | Predicted Value/Finding |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | A folded, non-linear conformation due to the flexible aliphatic chains and the central ether or ester linkage. |

| Total Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero value, indicating an asymmetric distribution of charge, primarily around the carboxyl and linkage groups. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the C=C double bonds and the oxygen atoms of the ester/ether linkage and carboxyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized predominantly around the carbonyl carbon of the carboxylic acid group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | A relatively large gap, suggesting high kinetic stability under normal conditions. |

| MEP Analysis | Maps electrostatic potential to identify reactive sites. | Negative potential (red/yellow) concentrated near oxygen atoms; Positive potential (blue) near acidic hydrogens. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemistry provides insight into a single, stable structure, ricinoleic acid dimers are highly flexible and can adopt a multitude of shapes, or conformations. Molecular Dynamics (MD) simulations are employed to explore this vast conformational space by simulating the movement of atoms over time. researchgate.net

In an MD simulation, the molecule is treated as a collection of balls (atoms) connected by springs (bonds), and its motions are governed by a classical mechanical force field. The simulation calculates the forces on each atom and updates its position and velocity over small time steps, generating a trajectory that maps the molecule's dynamic behavior.

For a this compound, MD simulations can reveal:

Conformational Flexibility: The long aliphatic chains and the central linkage allow for significant rotational freedom. MD simulations show how the molecule folds, twists, and stretches in different environments (e.g., in a vacuum, a solvent, or in bulk material). biorxiv.org

Dominant Conformations: By analyzing the simulation trajectory, researchers can identify the most frequently occurring conformations and the energy barriers between them. This analysis often involves clustering similar structures to find representative conformational states. plos.org

Environmental Effects: MD simulations can explicitly include solvent molecules or other interacting species, showing how the dimer's conformation changes in response to its environment. This is critical for understanding its properties in practical applications, such as in lubricants or polymers.

The results of MD simulations provide a statistical picture of the dimer's physical properties and how it occupies its potential energy surface. biorxiv.orgplos.org

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For ricinoleic acid dimers, this includes their formation via intermolecular esterification and their subsequent reactions, such as polymerization. nih.gov

The formation of a this compound from two monomer units typically proceeds via an acid-catalyzed esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another. nih.govsmolecule.com Computational methods can model this entire process:

Reactant and Product Optimization: The geometries of the initial ricinoleic acid monomers and the final dimer product are optimized.

Transition State Searching: Sophisticated algorithms are used to locate the high-energy transition state structure that connects reactants to products. The transition state represents the "point of no return" in a chemical reaction.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy implies a faster reaction rate.

Reaction Pathway Mapping: The entire reaction coordinate can be mapped out, confirming that the located transition state smoothly connects the reactants and products, and validating the proposed mechanism, such as one involving a tetrahedral intermediate. nih.govbeilstein-journals.org

By comparing the activation energies for different potential pathways, computational models can predict which reaction is most likely to occur under given conditions, providing a level of detail that is often inaccessible through experimentation alone.

Structure-Property Relationships from Computational Models

A key goal of computational chemistry is to establish clear relationships between a molecule's microscopic structure and its macroscopic properties. By combining results from quantum mechanics and molecular dynamics, robust structure-property relationships can be developed for ricinoleic acid dimers.

Linking Conformation to Physical Properties: The ensemble of conformations explored by MD simulations can be directly related to bulk physical properties. For example, the degree to which the dimer chains are extended or folded and entangled with neighboring molecules will influence properties like viscosity and glass transition temperature. researchgate.net

Linking Electronic Structure to Chemical Properties: DFT-derived properties can predict chemical behavior. The charge distribution and MEP can indicate how the dimer will interact with other molecules, such as catalysts or other monomers in a polymerization reaction. The HOMO-LUMO gap can be correlated with the dimer's stability and its propensity to undergo further chemical reactions. mdpi.com

These computational models allow for the in silico design of materials, where the properties of a polymer can be predicted based on the structure of its constituent monomers like the this compound, accelerating the development of new bio-based materials.

Applications in Advanced Materials Science and Engineering

Bio-Based Polymer Synthesis

Ricinoleic acid dimer serves as a versatile monomer in the synthesis of a range of bio-based polymers. Its dicarboxylic acid nature, and the potential to be converted into diols, allows for its integration into polymer backbones through various polymerization techniques.

Polyester (B1180765) polyols derived from dimerized fatty acids are increasingly being used as the soft segment in the synthesis of polyurethanes (PUs), particularly waterborne polyurethanes (WPUs). tandfonline.compcimag.com These dimer acid-based polyols contribute to enhanced flexibility, hydrolytic stability, and hydrophobicity of the resulting polyurethane films. pcimag.com The incorporation of dimer fatty acids into the polyester polyol backbone has been shown to significantly influence the thermal and mechanical properties of the final WPU.

Research has demonstrated that increasing the content of dimer fatty acids in the polyester polyol can lead to an increase in the thermal stability and surface hydrophobicity of the WPU films. tandfonline.com For instance, the tensile strength and elongation at break of WPUs can be optimized by adjusting the dimer acid content. tandfonline.com One study found that WPUs containing 20 wt% dimer fatty acids exhibited a tensile strength of 13.1 MPa and an elongation at break of 726%, a significant improvement compared to WPUs with no dimer acid content. tandfonline.com

| DA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 6.8 | 605 |

| 10 | 11.2 | 680 |

| 20 | 13.1 | 726 |

| 30 | 10.5 | 550 |

| 40 | 8.9 | 420 |

The hydrophobic nature of the dimer fatty acid also leads to improved water resistance in the resulting polyurethane dispersions. pcimag.com This is evident in the reduced water uptake of films a feature that is critical for the durability of coatings and adhesives. pcimag.com

Ricinoleic acid can undergo self-polymerization to form polyesters, and the resulting polymers have properties that are influenced by their molecular weight. google.com High-molecular-weight polyesters derived from ricinoleic acid can be crosslinked to produce elastomers with properties comparable to synthetic rubbers. google.com The synthesis of high molecular weight poly(ricinoleic acid) has been achieved through various methods, including enzymatic reactions and solution polycondensation. google.commdpi.com

In the realm of polyamides, dimerized fatty acids are key components in the synthesis of hot-melt adhesives. mdpi.comresearchgate.net These polyamides exhibit low crystallinity and a broad range of melting temperatures. acs.org The incorporation of ricinoleic acid into copolyester amides has also been explored to impart specific functionalities. For example, the presence of ricinoleic acid units in a copolyester amide can lead to a decrease in the glass transition temperature due to the flexibility of its molecular structure. nbinno.com

Ricinoleic acid derivatives have been utilized in epoxy resin systems, primarily as curing agents and tougheners. A polyamine based on ricinoleic acid has been synthesized and used as a curing agent for a bio-based gallic acid epoxy resin. plaschina.com.cn

Furthermore, dimer acid diglycidyl ester (DAGE), a derivative of dimer acid, has been shown to be an effective bio-based toughener for conventional bisphenol A epoxy resins (DGEBA). researchgate.net The incorporation of DAGE into the epoxy matrix leads to a significant increase in the flexibility and impact strength of the cured resin. researchgate.net Research has shown that the addition of just 5 wt% of DAGE can increase the impact strength of the epoxy resin by 2.56 times, with a concurrent increase in tensile strength and elongation at break. researchgate.net This toughening effect is attributed to the formation of soft domains within the hard epoxy matrix by the flexible long-chain structure of the dimer acid. pcimag.com

| DAGE Content (wt%) | Impact Strength (kJ/m²) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 12.3 | 65.4 | 3.2 |

| 5 | 31.5 | 76.6 | 3.6 |

| 10 | 25.8 | 72.1 | 3.5 |

| 15 | 20.4 | 68.9 | 3.3 |

High-Performance Lubricant Formulations

Polyricinoleic acid, which is comprised of repeating ricinoleic acid units including the dimer, is recognized for its excellent lubricating properties. rsc.orgpsu.edu It is utilized as a biodegradable base oil in various lubricant formulations, including gear oils, metalworking fluids, and hydraulic fluids. bohrium.com The inherent properties of ricinoleic acid and its oligomers, such as high viscosity, high thermal stability, and low volatility, make them suitable for high-temperature applications. psu.edubohrium.com

The unique molecular structure of ricinoleic acid, with its hydroxyl group, allows it to form a protective film on metal surfaces, which is crucial under boundary lubrication conditions. nbinno.com Polyricinoleic acid itself is an oil-soluble lubricant with excellent performance and is also used as a surfactant in micro-emulsions and semi-synthetic metalworking fluids. rsc.orgpsu.edu

Research has demonstrated that poly(ricinoleic acid) can significantly improve the anti-wear and anti-friction properties of lubricating oils. In one study, the addition of a nanocarbon-poly(ricinoleic acid) composite to a base lubricating oil reduced the friction coefficient by 48.1%. rsc.org Oligomeric ricinoleic acid is also considered a promising substitute for mineral oil in metalworking fluids due to its favorable viscosity and viscosity index. beilstein-journals.orgnih.gov

Coating and Adhesive Technologies

The derivatives of this compound find applications in the formulation of advanced coatings and adhesives, leveraging their ability to impart flexibility, hydrophobicity, and improved adhesion.

In UV-curable coatings, reactive diluents are used to reduce the viscosity of the formulation and participate in the polymerization reaction upon UV exposure. While derivatives of ricinoleic acid, such as acrylated amides, have been synthesized for this purpose, the use of dimer acid-based polyester polyols to create UV-curable polyurethane acrylate (B77674) (PUA) oligomers is a notable application. bohrium.comresearchgate.netresearchgate.net

These dimer acid-based PUA oligomers, when formulated with reactive diluents like trimethylolpropane (B17298) triacrylate (TMPTA) and 1,6-hexanediol (B165255) diacrylate (HDDA), produce bio-based coatings with excellent thermal stability, good mechanical properties, and low volume shrinkage. researchgate.net The long-chain structure of the dimer acid contributes to the flexibility, impact resistance, and hydrophobicity of the cured coatings. researchgate.net

| Reactive Diluent (30 wt%) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Volume Shrinkage (%) |

|---|---|---|---|

| TMPTA | 66.27 | 30.6 | 9.13 |

| HDDA | 56.38 | 17.3 | 6.19 |

Pigment Dispersants

Ricinoleic acid and its derivatives are recognized for their efficacy as pigment and dye dispersants in various industrial applications, including inks, coatings, plastics, and cosmetics. jatangreentech.comteamcatalynt.com The dimer, with its increased molecular weight and multiple polar functional groups, offers enhanced performance in this role. Its mechanism of action involves adsorbing onto the surface of pigment particles. The polar carboxyl and ester groups anchor the molecule to the pigment surface, while the long, nonpolar hydrocarbon chains extend into the surrounding medium. This creates a steric barrier that prevents the pigment particles from agglomerating, ensuring a stable and uniform dispersion.

In industries like cosmetics, particularly in products like lipstick, castor oil—the natural triglyceride of ricinoleic acid—is used to disperse pigments. epo.orgjustia.comgoogle.com The goal is to achieve a high pigment loading while maintaining a pourable and stable paste, which requires efficient dispersion to prevent separation. justia.com The use of ricinoleic acid derivatives helps to wet the pigment surface, improve lubricity, and ensure uniform color distribution. jatangreentech.comulprospector.com The dimer's structure is particularly advantageous for providing the necessary viscosity and film-forming properties that contribute to the stability and texture of the final product. beilstein-journals.org

Table 1: Research Findings on Ricinoleic Acid Derivatives as Dispersants

| Application | Derivative | Key Finding | Reference |

|---|---|---|---|

| Cosmetics (Lipstick) | Triglyceride of Ricinoleic Acid (Castor Oil) | Serves to solubilize waxes and disperse pigments, providing a smooth texture. High pigment loading (40%+) is achievable. | justia.comgoogle.com |

| Inks, Coatings, Plastics | Ricinoleic Acid | Acts as an efficient pigment and dye dispersant, improving color strength and stability. | jatangreentech.com |

Surfactants and Emulsifiers in Industrial Processes

The amphiphilic nature of ricinoleic acid, with its hydrophilic head (carboxyl and hydroxyl groups) and hydrophobic tail (hydrocarbon chain), is the basis for its utility as a surfactant and emulsifier. nbinno.com The this compound, an estolide, retains and enhances these properties. The presence of multiple polar sites and a larger nonpolar body allows it to effectively reduce interfacial tension between immiscible liquids, such as oil and water.

In industrial processes, derivatives of ricinoleic acid are used to formulate metalworking fluids, cutting oils, and industrial lubricants. jatangreentech.comulprospector.com These compounds provide lubricity and rust-proofing characteristics. jatangreentech.com The sodium and potassium soaps of ricinoleic acid, for instance, are employed as emulsifiers and foam stabilizers in various applications, including the emulsion polymerization of resins like PVC. jatangreentech.com

Research has demonstrated that esters derived from oxidized ricinoleic acid can act as effective emulsifiers, capable of stabilizing water-in-oil (w/o) emulsions for extended periods. ui.ac.idresearchgate.net The dimerization of ricinoleic acid creates a larger molecular structure that can provide enhanced stability to emulsions, making it a valuable component in formulations requiring long shelf life and consistent performance. teamcatalynt.com A study on the enzymatic hydrolysis of castor oil to produce ricinoleic acid was enhanced by the presence of surfactants, indicating the intrinsic surface-active properties of the molecule that are leveraged in its dimeric form. nih.gov

Table 2: Emulsifying Performance of Ricinoleic Acid Esters

| Ester Derivative | Emulsion Type | Stability Duration | Key Application Area |

|---|---|---|---|

| Oxidized Ricinoleic-Acetic Ester | Water-in-Oil (w/o) | Up to 24 hours | Industrial Formulations |

| Oxidized Ricinoleic-Lauric Ester | Water-in-Oil (w/o) | Up to 24 hours | Industrial Formulations |

Data sourced from a study on oxidized ricinoleic acid esters as emulsifier compounds. ui.ac.idresearchgate.net

Role as Capping Agents and Solvents in Nanomaterial Synthesis

In the field of nanotechnology, ricinoleic acid has emerged as a valuable green and biodegradable capping agent and solvent for the synthesis of nanoparticles. nih.gov Its dual functionality allows it to both complex with metal precursors and stabilize the resulting nanoparticles by capping their surface. nih.gov This prevents agglomeration, controls particle growth, and dictates the final size and morphology of the nanomaterials. researchgate.net

Ricinoleic acid has been successfully used in the synthesis of various nanoparticles, including superparamagnetic iron oxides (SPIONs), cadmium sulfide (B99878) (CdS), and lead chalcogenides. nih.govresearchgate.netoiccpress.com As a capping agent, the carboxylate group of the ricinoleic acid molecule binds to the nanoparticle surface, while the long hydrocarbon tail provides steric stabilization, rendering the particles dispersible in non-polar solvents. nih.gov The presence of the hydroxyl group on the ricinoleic acid chain offers a significant advantage over other fatty acids like oleic acid, as it provides a reactive site for further surface functionalization, allowing the hydrophobicity of the nanoparticles to be easily modified. nih.govnih.gov

The this compound, with its larger size, can offer enhanced steric hindrance, further improving the colloidal stability of the nanoparticle dispersion. Its role as a solvent is also critical, particularly in green synthesis approaches that avoid toxic and expensive chemicals. researchgate.net The use of ricinoleic acid and its oligomers as both the reaction medium and stabilizing agent simplifies the synthesis process, making it more economical and environmentally friendly. nih.gov

Table 3: Nanoparticle Synthesis Using Ricinoleic Acid (RA) as a Capping Agent

| Nanoparticle Type | Synthesis Method | Particle Size/Shape | Key Function of RA | Reference |

|---|---|---|---|---|

| Superparamagnetic Iron Oxide (SPIONs) | Thermal Decomposition | 5-17 nm spheres and cuboids | Metal-complexing and capping agent | nih.gov |

| Cadmium Sulfide (CdS) | Thermolysis | 10-22 nm oval-short rods and spheres | Capping and dispersing agent | researchgate.net |

Analytical Methodologies for Ricinoleic Acid Dimer Quantification and Purity Assessment

Chromatographic Quantification Techniques

Chromatographic methods are powerful tools for separating and quantifying the components of complex mixtures, making them well-suited for the analysis of ricinoleic acid dimer and its related substances. researchgate.net Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently utilized for this purpose. actascientific.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. aocs.org Normal-phase HPLC, in particular, is effective in separating the dimer from monomers, trimers, and other oligomers based on polarity. aocs.orgmdpi.com The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector.

A typical normal-phase HPLC setup might employ a silica (B1680970) column with a mobile phase consisting of a mixture of solvents like hexane, 2-propanol, and acetic acid. mdpi.com The quantification is often based on the area percentages of the chromatographic peaks, which can be converted to weight percentages using response factors. mdpi.com Validation of the HPLC method is critical to ensure its accuracy and reliability. This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov For instance, a validated HPLC-DAD (Diode-Array Detection) method for ricinoleic acid in nanocapsules used a mobile phase of acetonitrile (B52724) and water (65:35) with 1.5% phosphoric acid, achieving a retention time of 7.5 minutes. nih.gov

Gel permeation chromatography (GPC) is another liquid chromatography technique used to analyze this compound and its oligomers. GPC separates molecules based on their size, providing information about the molecular weight distribution of the sample. mdpi.com This is particularly useful for monitoring the progress of polymerization reactions. mdpi.comnih.gov

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Sunfire silica column (5µm, 4.6 × 250 mm) |

| Mobile Phase | Hexane/2-propanol/acetic acid (95/5/0.4, v/v/v) |

| Flow Rate | 0.8 mL·min⁻¹ |

| Detector | Not specified in the provided text |

| Temperature | Room temperature (22 °C) |

This table is based on a study analyzing oligo-ricinoleic acid. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another valuable tool for the analysis of ricinoleic acid, particularly after conversion to more volatile derivatives like fatty acid methyl esters (FAMEs). actascientific.comresearchgate.net This derivatization step is necessary because ricinoleic acid and its dimer have low volatility. The analysis is typically performed using a capillary column and a flame ionization detector (FID). researchgate.net

A validated GC-FID method for quantifying polyglycerol polyricinoleate (PGPR) involves saponification, methylation, and a two-step solid-phase extraction (SPE) to isolate the FAMEs before GC analysis. researchgate.net The method can be validated for parameters like linearity, LOD, and LOQ. researchgate.net For example, one study reported an LOD and LOQ for ricinoleic acid of 2.2 and 6.7 μg/mL, respectively. researchgate.net

Table 2: Comparative Quantization of Ricinoleic Acid Methyl Ester by Different Chromatographic Techniques

| Technique | Quantification Result |

| HPLC | 93.7% |

| GC | 94.1% |

| HPTLC | 92.8% |

This data is from a comparative analysis of ricinoleic acid methyl ester in castor oil. actascientific.com

Quantitative Nuclear Magnetic Resonance (Q-NMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (Q-NMR) spectroscopy has emerged as a powerful, non-destructive technique for the direct quantification of this compound (estolide) and other components in a mixture without the need for extensive sample preparation or separation. auremn.orgresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR can be utilized for quantitative purposes. auremn.orgresearchgate.net

For ¹³C Q-NMR, specific experimental conditions are required to ensure accurate quantification. This includes using a gated proton-decoupling mode to suppress the Nuclear Overhauser Effect (NOE) and employing a sufficiently long relaxation delay (at least 5 times the longest spin-lattice relaxation time, T1) to allow for complete relaxation of all nuclei. auremn.org The glycerol (B35011) carbon region (75.7 to 59.5 ppm) and the methoxy (B1213986) region (52.7 to 48.2 ppm) of the ¹³C NMR spectrum are particularly useful for quantifying the different species present in castor oil methanolysis products, including the this compound. auremn.org

¹H NMR can also be used for quantitative analysis. For example, the disappearance of the signal for the hydroxyl proton (around 3.6 ppm) and the appearance of a new signal corresponding to the ester linkage (around 4.8 ppm) can be monitored to follow the progress of the dimerization reaction. nih.govrsc.org By integrating the signals of specific protons and comparing them to an internal standard of known concentration, the absolute concentration of the dimer can be determined. ox.ac.uk

Titrimetric Methods for Acid Value Determination

Titrimetric methods are a classic and straightforward approach for determining the acid value of a sample, which is an important parameter for assessing the purity and reaction progress of this compound. nih.govfssai.gov.in The acid value is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of a chemical substance. fssai.gov.in

The determination of the acid value involves dissolving a known weight of the sample in a suitable solvent, such as neutralized ethanol, and titrating it with a standardized solution of potassium hydroxide or sodium hydroxide to a phenolphthalein (B1677637) endpoint. fssai.gov.in For dark-colored samples, an alternative indicator like Alkali Blue 6B may be used. fssai.gov.in A decrease in the acid value during the synthesis of this compound indicates the consumption of the carboxylic acid groups through esterification. nih.govmdpi.com

The acid value can be calculated using the following formula:

Acid Value = (V × N × 56.1) / W

Where:

V is the volume of the standard potassium hydroxide solution used in mL.

N is the normality of the potassium hydroxide solution.

Future Research Directions and Sustainable Innovations

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency